2-Benzothiazolemethanamine, 5-fluoro-alpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzothiazole ring and an amine group attached to a propan-2-yl chain.
Vorbereitungsmethoden
The synthesis of 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluorobenzothiazole, which can be achieved by reacting 5-fluoroaniline with carbon disulfide and chlorine in the presence of a base.
Formation of Intermediate: The intermediate 5-fluorobenzothiazole is then reacted with a suitable alkylating agent, such as 2-bromo-2-propanamine, under basic conditions to introduce the propan-2-yl amine group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine.
Analyse Chemischer Reaktionen
2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The fluorine atom in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Pathways: It can modulate pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their substituents and biological activities.
Fluorinated Compounds: Fluorinated benzothiazoles, such as 5-fluorobenzothiazole, exhibit similar chemical properties but may have different reactivity and applications.
Eigenschaften
Molekularformel |
C10H11FN2S |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-6(11)3-4-8(7)14-9/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
JYXSKFMXYHQIKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC2=C(S1)C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.